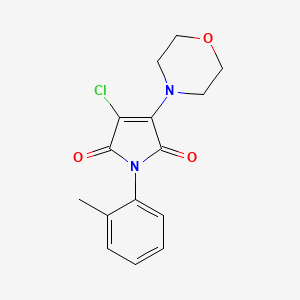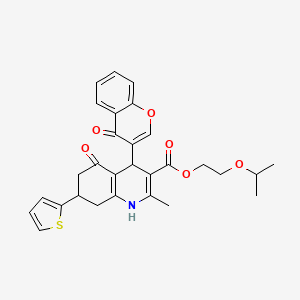![molecular formula C31H32N2O6S B11623099 methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623099.png)
methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[2-(4-tert-butylphényl)-4-hydroxy-3-{[3-méthyl-4-(prop-2-én-1-yloxy)phényl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate de méthyle est un composé organique complexe avec une structure unique qui comprend un cycle thiazole, un cycle pyrrole et divers groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs, de solvants et de contrôles de température spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser l'efficacité et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, d'équipements de synthèse automatisés et de techniques de purification avancées pour garantir que le composé répond aux spécifications requises pour ses applications prévues .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[2-(4-tert-butylphényl)-4-hydroxy-3-{[3-méthyl-4-(prop-2-én-1-yloxy)phényl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains atomes au sein de la molécule.
Substitution : Divers substituants peuvent être introduits ou remplacés par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour atteindre le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels à des positions spécifiques au sein de la molécule .
Applications de recherche scientifique
Le 2-[2-(4-tert-butylphényl)-4-hydroxy-3-{[3-méthyl-4-(prop-2-én-1-yloxy)phényl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate de méthyle a une large gamme d'applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du 2-[2-(4-tert-butylphényl)-4-hydroxy-3-{[3-méthyl-4-(prop-2-én-1-yloxy)phényl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques au sein des systèmes biologiques. Le composé peut se lier à des enzymes, des récepteurs ou d'autres protéines, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé .
Applications De Recherche Scientifique
METHYL 2-[2-(4-TERT-BUTYLPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of METHYL 2-[2-(4-TERT-BUTYLPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2,2'-Méthylènebis(4-méthyl-6-tert-butylphénol) : Un antioxydant phénolique utilisé pour augmenter la stabilité à l'oxydation dans les industries du caoutchouc et du plastique.
trans-2-[3-(4-tert-Butylphényl)-2-méthyl-2-propénylidène]malononitrile : Utilisé comme substance matricielle pour la spectrométrie de masse MALDI.
Unicité
Le 2-[2-(4-tert-butylphényl)-4-hydroxy-3-{[3-méthyl-4-(prop-2-én-1-yloxy)phényl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-méthyl-1,3-thiazole-5-carboxylate de méthyle est unique en raison de sa structure complexe, qui comprend plusieurs groupes fonctionnels et cycles, ce qui lui permet de participer à une large gamme de réactions chimiques et de présenter des activités biologiques diverses. Cela en fait un composé précieux pour diverses applications de recherche scientifique .
Propriétés
Formule moléculaire |
C31H32N2O6S |
|---|---|
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
methyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H32N2O6S/c1-8-15-39-22-14-11-20(16-17(22)2)25(34)23-24(19-9-12-21(13-10-19)31(4,5)6)33(28(36)26(23)35)30-32-18(3)27(40-30)29(37)38-7/h8-14,16,24,34H,1,15H2,2-7H3/b25-23+ |
Clé InChI |
AFDKGUGPDVTKRP-WJTDDFOZSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)(C)C)/O)OCC=C |
SMILES canonique |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)(C)C)O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide](/img/structure/B11623016.png)
![ethyl (2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623018.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazinyl]ethanol](/img/structure/B11623023.png)


![Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11623034.png)

![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623053.png)
![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11623057.png)
![5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623063.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623076.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11623080.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623088.png)
![ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623091.png)
